Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt
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Overview
Description
Oleylsarcosine, calcium salt is a derivative of oleic acid and sarcosine (N-methylglycine). It is commonly used as a surfactant and corrosion inhibitor due to its amphiphilic nature, which allows it to interact with both water and oil phases . This compound is particularly valued in personal care products and industrial applications for its mildness and effectiveness.
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: This method involves the reaction of oleoyl chloride (derived from oleic acid and phosphorus trichloride) with an aqueous solution of N-methylglycine at a pH of 10, maintained by the addition of sodium hydroxide.
Alternative Method: A more gentle approach involves reacting methyl oleate with sodium N-methylglycinate at 120°C for 3.5 hours, with the addition of sodium methoxide in methanol.
Industrial Production Methods:
- The industrial production of oleylsarcosine typically follows the direct reaction method due to its efficiency and higher yield. The process involves large-scale reactors and precise control of temperature and pH to ensure consistent product quality .
Types of Reactions:
Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the double bond in the oleic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Oleylsarcosine can participate in substitution reactions, especially at the amide and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products:
- The major products of these reactions include various derivatives of oleylsarcosine, such as hydroxylated, hydrogenated, and substituted forms, which can have different properties and applications.
Scientific Research Applications
Oleylsarcosine, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of oleylsarcosine, calcium salt involves its interaction with polar and charged surfaces, forming chelate-like structures. This interaction is primarily due to the sarcosine head group, which allows the compound to adsorb onto surfaces and provide protective or functional properties . The molecular targets include metal surfaces and biological membranes, where it can exert its effects by forming stable complexes.
Comparison with Similar Compounds
N-Oleoylsarcosine: A similar compound with a slightly different structure but similar properties and applications.
Sodium Lauroyl Sarcosinate: Another sarcosine derivative used as a surfactant in personal care products.
Uniqueness:
- Oleylsarcosine, calcium salt is unique due to its specific combination of oleic acid and sarcosine, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and corrosion inhibitor, with applications in both personal care and industrial settings .
Properties
Molecular Formula |
C42H76CaN2O6 |
---|---|
Molecular Weight |
745.1 g/mol |
IUPAC Name |
calcium;2-[methyl(octadec-9-enoyl)amino]acetate |
InChI |
InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2 |
InChI Key |
YUYLGIXKGUIIBR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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